molecular formula C22H22FN5O2S B2524867 6-amino-1-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one CAS No. 872629-65-7

6-amino-1-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one

Número de catálogo: B2524867
Número CAS: 872629-65-7
Peso molecular: 439.51
Clave InChI: ZTOZRSWEQDMSKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-amino-1-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring three key structural motifs:

4-Fluorophenyl group at position 1, contributing to metabolic stability and lipophilicity.

Thioether side chain at position 2, linked to a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group, which enhances receptor binding via aromatic and hydrogen-bonding interactions.

The 4-phenylpiperazinyl moiety is a common feature in bioactive molecules, often associated with CNS activity and kinase inhibition .

Propiedades

IUPAC Name

6-amino-1-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c23-16-6-8-18(9-7-16)28-19(24)14-20(29)25-22(28)31-15-21(30)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13,15,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOZRSWEQDMSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-amino-1-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a therapeutic agent. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a fluorophenyl group, piperazine moiety, and a pyrimidine core are essential for its interaction with biological targets.

Chemical Formula: C20_{20}H22_{22}F1_{1}N5_{5}O2_{2}S
Molecular Weight: 397.48 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties and mechanism of action. Below are key findings from various research efforts:

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
    • A549 (lung cancer) : IC50_{50} = 26 µM
    • HCT116 (colon cancer) : IC50_{50} = 0.39 ± 0.06 µM
    • MCF-7 (breast cancer) : IC50_{50} = 0.46 ± 0.04 µM
  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells, leading to cell cycle arrest at the SubG1/G1 phase. It also shows inhibition of key kinases involved in cell proliferation.
  • Comparative Efficacy : In comparative studies, the compound demonstrated superior efficacy compared to standard chemotherapeutic agents such as doxorubicin.

Targeted Mechanisms

The compound's mechanism involves:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a crucial role in pyrimidine biosynthesis, making it a target for anticancer therapies.
  • Pro-differentiating Properties : The compound enhances differentiation in acute myelogenous leukemia (AML) models, indicating its potential as a therapeutic agent in hematological malignancies.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism
A54926Apoptosis induction
HCT1160.39 ± 0.06Aurora-A kinase inhibition
MCF-70.46 ± 0.04Cell cycle arrest

Case Study 1: In Vivo Efficacy in AML Models

A recent study evaluated the in vivo efficacy of the compound using xenograft mouse models of AML. Results indicated a marked reduction in tumor size and improved survival rates among treated mice compared to controls.

Case Study 2: Combination Therapy

Research has also explored the effects of combining this compound with dipyridamole, which significantly enhanced its antileukemic activity, demonstrating potential for combination therapies in clinical settings.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The table below highlights key analogs and their structural differences:

Compound Name Substituent (Position 1) Thioether Side Chain Position 6 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenyl 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl Amino ~489* Optimized lipophilicity and metabolic stability
BI65863 (CAS 872629-94-2) 4-Methoxyphenyl Same as target Amino 451.54 Increased electron density from methoxy group; potential for higher solubility
CAS 872627-85-5 3-(Trifluoromethyl)phenyl Same as target Amino 489.5 Enhanced electronegativity and steric bulk; may affect receptor selectivity
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one H 2-oxo-2-piperidin-1-ylethyl Trifluoromethyl 321.32 Reduced aromaticity in side chain; lower molecular weight
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one H 4-(4-Fluorophenyl)piperazin-1-yl (direct) Methyl 296.32† No thioether linkage; methyl group reduces hydrogen-bonding potential

*Estimated based on analogs.
†Calculated from molecular formula C₁₅H₁₇FN₄O.

Key Research Findings

Role of the 4-Phenylpiperazinyl Group :

  • Improves binding to G-protein-coupled receptors (GPCRs) compared to piperidinyl analogs .
  • Increases molecular weight but enhances blood-brain barrier penetration .

Impact of Substituents at Position 1: 4-Fluorophenyl: Balances lipophilicity (logP ~3.2*) and metabolic resistance. 4-Methoxyphenyl (BI65863): Higher solubility (cLogP ~2.8) but prone to demethylation .

Amino Group at Position 6: Critical for hydrogen bonding with target enzymes (e.g., kinases or dehydrogenases) . Replacing it with methyl or trifluoromethyl () reduces polarity and may limit solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.